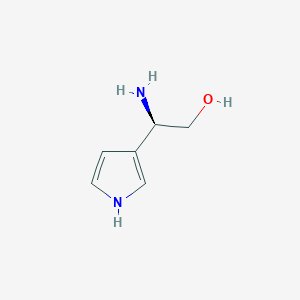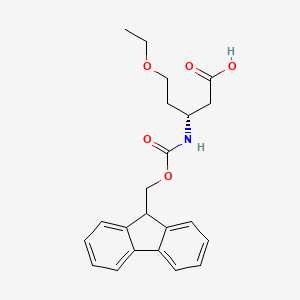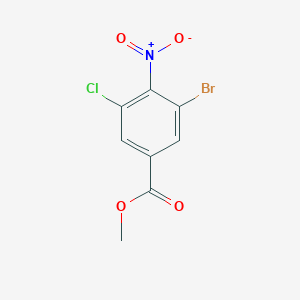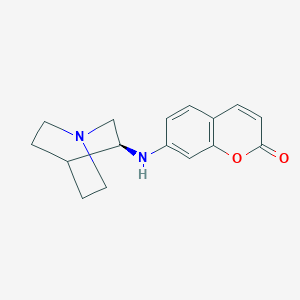
(R)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a pyrrole ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts or reagents. Another approach might involve the use of chiral auxiliaries to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents such as SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound might be used in the study of enzyme-substrate interactions, given its structural similarity to certain amino acids and neurotransmitters.
Medicine
Industry
In materials science, ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol could be used in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism by which ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol: The enantiomer of the compound , with potentially different biological activity.
2-Amino-2-(1H-pyrrol-3-yl)ethanol: The racemic mixture of the compound.
2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart different biological and chemical properties compared to its enantiomer or racemic mixture. Its structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1H-pyrrol-3-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2/t6-/m0/s1 |
InChI Key |
WRHACXYMHWGBII-LURJTMIESA-N |
Isomeric SMILES |
C1=CNC=C1[C@H](CO)N |
Canonical SMILES |
C1=CNC=C1C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)






![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)

![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)




